![molecular formula C20H18N4OS B2776856 1,5-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-3-carboxamide CAS No. 1052569-71-7](/img/structure/B2776856.png)
1,5-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H18N4OS and its molecular weight is 362.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Studies on compounds structurally related to 1,5-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-3-carboxamide often explore their synthesis, chemical reactivity, and potential as intermediates for further chemical transformations. For example, the reaction of pyrazolo[3,4-d][1,2,3]triazin-4-ol derivatives with thionyl chloride has been studied, highlighting pathways to generate various pyrazole and pyrazolopyrimidine derivatives with potential application in medicinal chemistry and material sciences (Khutova et al., 2013).
Antimicrobial and Antibacterial Activities
Several studies have demonstrated that pyrazole and benzo[d]thiazol derivatives exhibit promising antibacterial activity. For instance, novel analogs of pyrazole-1-carboxamide showed significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, suggesting their potential in developing new antibacterial agents (Palkar et al., 2017).
Anti-inflammatory and Analgesic Activities
Research into pyrazolone derivatives has also revealed their anti-inflammatory and analgesic properties. A study on 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives demonstrated analgesic and anti-inflammatory activities comparable to standard drugs, providing a basis for the development of new therapeutic agents (Eweas et al., 2015).
Anticancer Activities
Compounds related to the queried chemical have been explored for their potential anticancer activities. For example, new pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and tested for their anticancer activity, showing promising results against various cancer cell lines and highlighting the therapeutic potential of such compounds (Abdellatif et al., 2014).
Corrosion Inhibition
In addition to biomedical applications, pyrazole derivatives have been investigated as corrosion inhibitors. A study demonstrated the efficiency of certain pyrazole-based compounds as corrosion inhibitors for carbon steel in hydrochloric acid, showcasing their potential in industrial applications (Tawfik, 2015).
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets depending on their specific structure . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria , which is a form of bacterial cell-cell communication that coordinates various behaviors including biofilm formation and virulence production .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways depending on their specific structure and target . For instance, some thiazole derivatives have been found to inhibit the lasB quorum sensing system in Pseudomonas aeruginosa , which is involved in the regulation of various virulence factors .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can affect the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have various effects depending on their specific structure and target . For instance, some thiazole derivatives have been found to inhibit the growth of Pseudomonas aeruginosa and prevent biofilm formation .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action, efficacy, and stability can be influenced by the solvent environment .
Eigenschaften
IUPAC Name |
1,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-12-4-9-16-18(10-12)26-20(22-16)14-5-7-15(8-6-14)21-19(25)17-11-13(2)24(3)23-17/h4-11H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRRXYNTWDUVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NN(C(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
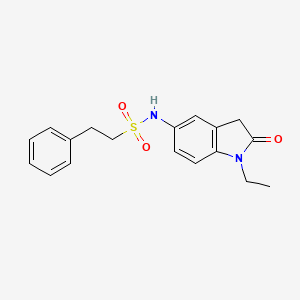
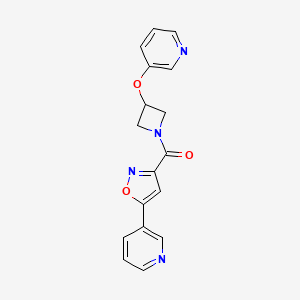
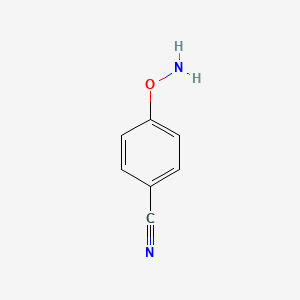

![3-{[4-Chloro-3-(morpholine-4-sulfonyl)phenyl]sulfamoyl}-4-methoxybenzoic acid](/img/structure/B2776778.png)
![N'-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide](/img/structure/B2776781.png)
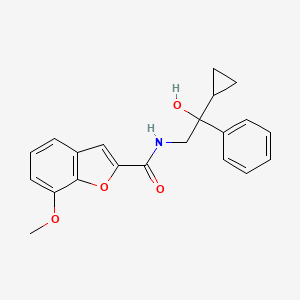
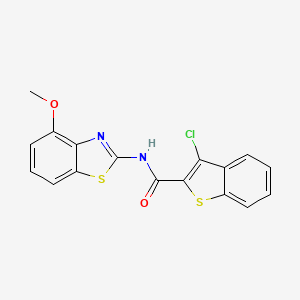
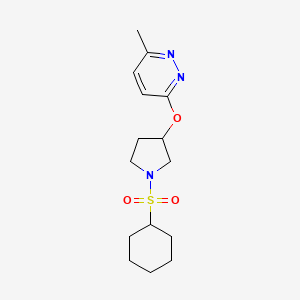
![1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one](/img/structure/B2776787.png)

![(NE)-N-[(2,6-dibromophenyl)methylidene]hydroxylamine](/img/structure/B2776791.png)
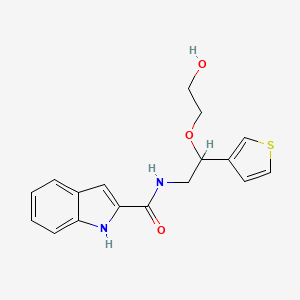
![2,4,6-trimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2776794.png)
